Sertraline-N-methylacetamide
Beschreibung
Eigenschaften
Molekularformel |
C19H19Cl2NO |
|---|---|
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
N-[(1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-yl]-N-methylacetamide |
InChI |
InChI=1S/C19H19Cl2NO/c1-12(23)22(2)19-10-8-14(15-5-3-4-6-16(15)19)13-7-9-17(20)18(21)11-13/h3-7,9,11,14,19H,8,10H2,1-2H3/t14-,19-/m0/s1 |
InChI-Schlüssel |
VVNSLNBJUXUABM-LIRRHRJNSA-N |
Isomerische SMILES |
CC(=O)N(C)[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
Kanonische SMILES |
CC(=O)N(C)C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Formation of N-methylacetamide Precursors
The synthesis begins with the preparation of N-alkanoyl-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine analogues. The N-alkanoyl group often includes methylacetamide functionality, introduced via acylation reactions using acyl halides (e.g., methylacetyl chloride) or acid anhydrides in the presence of acid acceptors such as triethylamine. This step is performed in organic solvents like dichloromethane at controlled temperatures (0 to 25°C, preferably 5 to 10°C) to ensure selectivity and yield.
Stereoselective Catalytic Hydrogenation
A pivotal step is the stereoselective hydrogenation of the N-methylacetamide-substituted dihydro-naphthylamine precursors. Catalysts such as palladium on barium sulfate (Pd/BaSO4), palladium on barium sulfate modified with quinoline, or Raney nickel are employed under mild conditions (25–27°C, hydrogen pressure around 4 kg/cm²) to favor the formation of the cis-(1S,4S) isomer, which is pharmacologically active.
The hydrogenation proceeds over several hours (typically 6 hours), after which the catalyst is removed by filtration. The reaction yields a mixture predominantly containing the cis-isomer (over 80%), with minor amounts of trans-isomer and residual starting materials.
Role of Amine and Amide Salts
Recent advancements include performing the hydrogenation in the presence of amine salts or amide salts, such as N-methylacetamide hydrochloride or N,N-dimethylacetamide hydrochloride. These salts improve the purity of the product by suppressing impurities like deschlorosertraline and facilitate direct isolation of the desired enantiomer without extensive purification steps.
Purification and Isolation
Hydrolysis and Removal of Protecting Groups
After hydrogenation, the N-alkanoyl protecting group (methylacetamide) is removed typically by acidic hydrolysis using mineral acids under reflux conditions in solvents like ethylene glycol. This step yields the free amine (sertraline or its derivatives) directly.
Crystallization and Salt Formation
The free base is then converted into its hydrochloride salt by bubbling hydrogen chloride gas into a solution of the free base in solvents such as isopropanol or acetonitrile at controlled temperatures (20–27°C). The resulting solid is filtered, washed, and dried under vacuum at around 60°C to obtain crystalline sertraline hydrochloride or related salts with high stereochemical purity and polymorphic control.
Analytical Characterization
The final product is characterized by infrared spectroscopy, X-ray diffraction, and differential scanning calorimetry to confirm polymorphic form and purity. Typical impurity profiles include less than 5% trans-isomer and minimal other impurities.
Data Table: Key Parameters in Preparation of Sertraline-N-methylacetamide
Summary of Research Findings
- The stereoselective hydrogenation of N-methylacetamide-substituted precursors is the cornerstone of sertraline-N-methylacetamide synthesis, yielding predominantly the cis isomer essential for biological activity.
- The inclusion of amide salts such as N-methylacetamide hydrochloride in the hydrogenation step significantly enhances product purity and reduces the need for extensive downstream purification.
- The process avoids the use of harsh reagents like titanium tetrachloride and molecular sieves, favoring aqueous methylamine and milder conditions, improving safety and scalability.
- Crystallization techniques from solvents like acetonitrile and isopropanol enable isolation of sertraline hydrochloride in a polymorphic form suitable for pharmaceutical use.
- Analytical methods confirm the high stereochemical and chemical purity of the final product, ensuring consistency and efficacy.
Analyse Chemischer Reaktionen
N-Methylation via Eschweiler-Clarke Reaction
Sertraline’s secondary amine group reacts with formaldehyde in formalin solutions to produce N-methyl sertraline through the Eschweiler-Clarke reaction . This reaction is pH-dependent, with higher pH accelerating conversion rates.
Key Experimental Conditions:
| Formalin Concentration | pH | Time (Days) | Conversion Outcome |
|---|---|---|---|
| 5% | 3.0 | 30 | Partial conversion |
| 10% | 7.0 | 30 | Complete conversion |
| 20% | 9.5 | 30 | Complete conversion |
At neutral and basic pH (7.0–9.5), sertraline fully converts to N-methyl sertraline in 10–20% formalin . Acidic conditions (pH 3.0) result in incomplete conversion even after 30 days.
Mechanistic Insights
The reaction proceeds via:
-
Formaldehyde activation : Protonation of formaldehyde enhances electrophilicity.
-
Imine formation : Reaction with sertraline’s secondary amine.
-
Reductive methylation : Sequential methylation and reduction yield N-methyl sertraline .
This pathway is critical in forensic toxicology, as postmortem samples preserved in formalin may yield false negatives if only the parent drug is analyzed .
Analytical Characterization
Studies employed gas chromatography-mass spectrometry (GC-MS) with electron impact ionization to detect sertraline and its N-methyl derivative . Liquid-liquid extraction using chloroform achieved recovery rates suitable for quantitative analysis.
Key Spectral Signatures:
-
Sertraline : Base peak at m/z 274 (molecular ion).
-
N-methyl sertraline : Shift to m/z 288 due to added methyl group .
Stability and Degradation
N-methyl sertraline exhibits greater stability in basic media compared to the parent compound. In contrast, sertraline degrades rapidly under oxidative conditions, forming additional metabolites like N-desmethyl sertraline via CYP450-mediated pathways .
Forensic Implications
-
False negatives : Reliance on formalin-preserved tissues without analyzing N-methyl derivatives may underreport sertraline exposure .
-
Analytical protocols : Dual quantification of sertraline and its methylated form is recommended for postmortem toxicology .
Comparative Pharmacokinetics
While N-methyl sertraline is a reaction product in preservatives, the primary metabolite in vivo is N-desmethyl sertraline, formed via CYP2B6/CYP3A4-mediated demethylation .
| Parameter | Sertraline | N-Methyl Sertraline | N-Desmethyl Sertraline |
|---|---|---|---|
| Half-life (hr) | 24–32 | Not reported | 56–120 |
| Bioactivity | High (SSRI) | Low | Moderate |
Wissenschaftliche Forschungsanwendungen
Sertraline-N-methylacetamide has various applications in scientific research, including:
Chemistry: Used as a reference compound in analytical chemistry for method development and validation.
Biology: Studied for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Investigated for its antidepressant and anxiolytic properties, similar to sertraline.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical synthesis.
Wirkmechanismus
The mechanism of action of Sertraline-N-methylacetamide is likely similar to that of sertraline. It selectively inhibits the reuptake of serotonin at the presynaptic neuronal membrane, thereby increasing serotonergic activity. This action is mediated through binding to the serotonin transporter (SERT), leading to enhanced serotonin levels in the synaptic cleft and improved mood regulation .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally and Functionally Related Compounds
Structural Analogues and Derivatives
Table 1: Key Features of Sertraline-N-methylacetamide and Related Compounds
Key Observations:
Sertraline-N-methylacetamide is distinguished by its complex tetracyclic structure and role as a pharmaceutical impurity , unlike simpler acetamide derivatives used in industrial or research settings.
Its toxicity profile contrasts with Sertraline-N-methylacetamide, which is regulated primarily for enantiomeric purity rather than direct toxicity.
N-Methylacetamide (C₃H₇NO) serves as a model compound in computational chemistry due to its simplicity, aiding studies on hydrogen bonding and solvent effects .
Amidine derivatives (e.g., N,N-Dimethylacetamidine) are structurally distinct, featuring a protonated amidino group (NH₂–C=NH) instead of an amide.
Pharmacological and Industrial Relevance
- N,N-Dimethylacetamide: Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC due to evidence of liver and testicular toxicity in rodents .
- Amidine Derivatives : Used in organic synthesis but subject to strict trade regulations (e.g., U.S. Export Administration Regulations) due to dual-use risks .
Research Findings and Regulatory Considerations
- Analytical Challenges : Sertraline-N-methylacetamide requires chiral chromatographic methods for quantification, whereas simpler acetamides are analyzed via standard GC or HPLC .
- Synthetic Pathways : Sertraline-N-methylacetamide forms during stereochemical inversion in sertraline synthesis, emphasizing the need for asymmetric catalysis optimization .
Q & A
Q. What hybrid approaches combine experimental and computational data to elucidate Sertraline-N-methylacetamide’s mechanism of action in neurological models?
- Methodological Answer : Integrate transcriptomics (RNA-seq) data from treated neuronal cultures with pathway enrichment analysis (KEGG, GO terms). Validate predictions using CRISPR-Cas9 knockout models of candidate targets. Employ molecular dynamics (MD) simulations to visualize ligand-receptor binding kinetics and correlate with in vitro IC₅₀ values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
